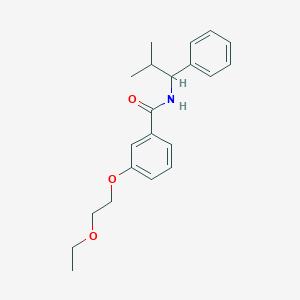
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPB and is classified as a small molecule inhibitor of protein-protein interactions. EPPB has been shown to have promising results in the treatment of various diseases, including cancer and viral infections.
Wirkmechanismus
EPPB acts as a small molecule inhibitor of protein-protein interactions. The compound binds to a specific site on the oncoprotein MDM2, which prevents its interaction with the tumor suppressor protein p53. This leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects
EPPB has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins. In addition, EPPB has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EPPB is its specificity for the oncoprotein MDM2, which makes it a promising candidate for cancer therapy. EPPB has also been shown to have broad-spectrum antiviral activity, which makes it a potential candidate for the treatment of viral infections. However, one of the limitations of EPPB is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on EPPB. One potential direction is to investigate the use of EPPB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of EPPB in the treatment of other viral infections, such as influenza and hepatitis C. Additionally, future research could focus on improving the solubility of EPPB to make it more accessible for use in experiments.
Synthesemethoden
The synthesis of EPPB involves a multi-step process that includes the reaction of 2-methyl-1-phenylpropylamine with 3-chloro-2-ethoxyethanol, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
EPPB has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a critical step in the development of cancer. EPPB has also been shown to inhibit the replication of various viruses, including HIV-1, Ebola virus, and Zika virus.
Eigenschaften
Produktname |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
|---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-4-24-13-14-25-19-12-8-11-18(15-19)21(23)22-20(16(2)3)17-9-6-5-7-10-17/h5-12,15-16,20H,4,13-14H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
VGDIEAZXLQNTRR-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
Löslichkeit |
6.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)



![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)

